REACTION_CXSMILES
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[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH2:12]Cl>>[OH:4][CH2:3][CH2:2][N:1]([CH2:12][C:11]1[CH:14]=[CH:15][C:16]([Cl:17])=[C:9]([Cl:8])[CH:10]=1)[CH2:5][CH2:6][OH:7]
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Name
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|
Quantity
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4.84 g
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Type
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reactant
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Smiles
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N(CCO)CCO
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Name
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|
Quantity
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8.97 g
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Type
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reactant
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Smiles
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ClC=1C=C(CCl)C=CC1Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OCCN(CCO)CC1=CC(=C(C=C1)Cl)Cl
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Name
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|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |